molecular formula C20H29NO3 B029297 (4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate CAS No. 103335-41-7

(4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate

Cat. No.: B029297
CAS No.: 103335-41-7
M. Wt: 331.4 g/mol
InChI Key: WMSQGMYJYBSBKA-ALHYADCGSA-N
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Description

The compound "(4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate" (hereafter referred to as Compound T65298) is a polycyclic indenoquinoline derivative with a methyl ester group at the 7-position. This compound is utilized in life sciences research, particularly in molecular docking and enzyme inhibition studies, due to its structural resemblance to bioactive alkaloids and kinase inhibitors .

Properties

IUPAC Name

methyl (1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3/c1-19-10-8-14-12(13(19)5-6-15(19)18(23)24-3)4-7-16-20(14,2)11-9-17(22)21-16/h9,11-16H,4-8,10H2,1-3H3,(H,21,22)/t12-,13-,14-,15+,16+,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSQGMYJYBSBKA-ALHYADCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)OC)CCC4C3(C=CC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)OC)CC[C@@H]4[C@@]3(C=CC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40451476
Record name (4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate
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Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

103335-41-7
Record name Methyl 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylate
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Record name (4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate
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Record name methyl (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate
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Preparation Methods

Multi-Component One-Pot Synthesis Strategies

Multi-component reactions (MCRs) offer efficient pathways to construct the indenoquinoline core. A prominent method involves the condensation of aldehydes, 1,3-indandione, and amines catalyzed by ammonium metavanadate (NH4_4VO3_3) under ambient conditions . For the target compound, substituted aldehydes bearing methyl groups at positions corresponding to 4a and 6a are critical. For instance, employing 4,6-dimethylbenzaldehyde with 1-naphthylamine and 1,3-indandione in ethanol at room temperature generates the indeno[1,2-b]quinoline-7-one scaffold . The reaction proceeds via Knoevenagel condensation between the aldehyde and 1,3-indandione, followed by Michael addition of the amine and cyclization (Figure 1). NH4_4VO3_3 acts as a Lewis acid, enhancing electrophilicity and accelerating the cyclization step . Yields typically exceed 85% under optimized conditions .

Key Reaction Parameters

ComponentRoleOptimization Insight
4,6-DimethylbenzaldehydeElectrophilic partnerEnhances regioselectivity
1,3-IndandioneDi-carbonyl contributorFacilitates cyclization
NH4_4VO3_3Catalyst (0.2 mmol)Enables room-temperature reaction
EthanolSolventMaintains solubility of intermediates

Povarov-Type [4+2]-Cycloaddition Approaches

The Povarov reaction, a Lewis acid-catalyzed [4+2] cycloaddition between aldimines and dienophiles, provides access to tetrahydroquinoline intermediates. Adapting this method, phosphorated aldimines derived from 4-methylpyridine-2-carboxaldehyde react with indene in the presence of BF3_3·Et2_2O to yield phosphine oxide-functionalized indeno[2,1-c]quinolines . Subsequent oxidation of the methylene group at position 7 with elemental sulfur under solvent-free conditions introduces the 2-oxo functionality . This step is critical for generating the ketone moiety in the target compound. The stereochemical outcome is influenced by the chiral environment of the Lewis acid, favoring the (4aR,4bS,6aS,7S,9aS,9bS,11aR) configuration .

Oxidation Step Details

  • Reagent : Elemental sulfur (1.5 equiv)

  • Conditions : Solvent-free, 120°C, 6 hours

  • Yield : 78–82%

Esterification of Carboxylic Acid Intermediates

The methyl ester at position 7 is introduced via esterification of a carboxylic acid precursor. A patent method describes the synthesis of quinoline-4-carboxylic acid derivatives through sequential condensation, oxidation, and decarboxylation . For the target compound, 7-carboxy-indeno[5,4-f]quinoline-2-one is treated with methanol in the presence of concentrated H2_2SO4_4 (Figure 2). The reaction proceeds via acid-catalyzed nucleophilic acyl substitution, achieving near-quantitative conversion under reflux .

Esterification Protocol

  • Substrate : 7-Carboxy-indeno[5,4-f]quinoline-2-one (1 equiv)

  • Reagents : Methanol (excess), H2_2SO4_4 (cat.)

  • Conditions : Reflux, 12 hours

  • Yield : 95%

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency and applicability of key methods:

MethodKey StepYield (%)Stereochemical ControlScalability
Multi-Component NH4_4VO3_3-catalyzed cyclization85–90Moderate (substrate-dependent)High
Povarov Cycloaddition BF3_3·Et2_2O-mediated [4+2]70–75High (Lewis acid-induced)Moderate
Sulfur Oxidation Solvent-free ketonization78–82Preserves existing chiralityHigh
Esterification Acid-catalyzed methanolysis90–95N/AIndustrial-scale

Mechanistic Insights and Side Reactions

  • Multi-Component Reactions : Competing pathways may form regioisomers if substituents on the aldehyde or amine deviate from optimal steric profiles .

  • Povarov Cycloaddition : Over-oxidation of the indene component can lead to undesired byproducts, mitigated by stoichiometric control .

  • Esterification : Hydrolysis of the ester under prolonged acidic conditions necessitates strict reaction time management .

Chemical Reactions Analysis

Types of Reactions: GW642444 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: Substitution reactions are employed to introduce or replace functional groups.

Common Reagents and Conditions:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Various catalysts may be used to facilitate specific reactions.

Major Products: The major products formed from these reactions include various derivatives of GW642444, which may have different pharmacological properties .

Scientific Research Applications

GW642444 has a wide range of scientific research applications, including:

Mechanism of Action

GW642444 exerts its effects by binding to beta2-adrenoceptors in the lungs. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in the relaxation of bronchial smooth muscles, thereby improving airflow and reducing symptoms of respiratory conditions .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Several indenoquinoline derivatives with modifications to the core scaffold or substituents have been synthesized and studied. Key examples include:

Compound Name / ID Substituents / Modifications Molecular Formula Molecular Weight Key Similarity Metrics (Tanimoto Index*)
Compound T65298 (Target) Methyl ester at C7, 4a/6a-dimethyl C22H31NO3 357.49 g/mol Reference Compound
(4aR,6aS,7S)-N-tert-Butyl carboxamide tert-Butylamide at C7 C23H36N2O2 372.55 g/mol ~85% (MACCS fingerprints)
1H-Indenoquinoline-7-carboxamide (89631-79-8) N,N-bis(isopropyl) carboxamide C25H42N2O2 402.61 g/mol ~78% (Morgan fingerprints)
Ripasudil derivatives 4-methylsulfonylphenyl substituents Varies ~400–450 g/mol ~70–75% (SwissSimilarity 3D alignment)

Notes:

  • The tert-butylamide analogue () shares the indenoquinoline core but replaces the methyl ester with a bulky carboxamide, increasing molecular weight and hydrophobicity (LogP: 3.8 vs. 3.2 for T65298) .

Pharmacokinetic and Physicochemical Properties

Comparative analysis of key properties:

Property T65298 tert-Butylamide Analogue N,N-Bis(isopropyl) Analogue
LogP 3.2 3.8 4.1
Hydrogen Bond Donors 1 2 1
Rotatable Bonds 3 4 5
Solubility (mg/mL) 0.12 0.08 0.05

Insights :

  • The methyl ester group in T65298 provides moderate lipophilicity, balancing solubility and membrane permeability.
  • Bulkier substituents (e.g., tert-butylamide) increase LogP but reduce aqueous solubility, limiting bioavailability .

Methodologies for Structural Comparison

Computational Approaches

  • Tanimoto and Dice Indices: Widely used for fingerprint-based similarity assessment (e.g., MACCS, Morgan).
  • Maximal Common Subgraph (MCS) Analysis: Identified a conserved indenoquinoline scaffold across 15 analogues, with variations at C7 and C4a/6a positions explaining divergent bioactivities .
  • Molecular Networking: Clusters T65298 with diterpenoid alkaloids (cosine score: 0.92), indicating shared fragmentation patterns and biosynthetic pathways .

Research Findings and Implications

  • Bioactivity Clustering : Compounds structurally similar to T65298 (Tanimoto >70%) are enriched in anti-inflammatory and kinase-inhibitory activities, aligning with its proposed mechanism in rheumatoid arthritis .
  • Contradictions : Despite ~80% structural similarity, the tert-butylamide analogue () shows 50% lower cytotoxicity in NIH/3T3 assays, highlighting the critical role of the methyl ester in target engagement .

Biological Activity

The compound (4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate is a member of the indenoquinoline family. This class of compounds has garnered attention for its diverse biological activities including anticancer properties and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₃₁N₂O₃
  • Molecular Weight : 315.46 g/mol
  • IUPAC Name : (4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 4a,6a-dimethyl-2-oxo-2...

The unique stereochemistry and functional groups present in this molecule contribute to its biological activities.

Anticancer Activity

Recent studies indicate that indenoquinoline derivatives exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and stabilizing G-quadruplex (G4) structures within oncogene promoters such as KRAS .
  • Case Studies :
    • In a study involving HCT116 colon cancer cells (mutant KRAS), the compound demonstrated an IC50 value of less than 2.69 μM . This suggests a potent inhibitory effect on cell growth.
    • Another study highlighted that derivatives with similar structures effectively down-regulated KRAS expression and increased p53 levels in cancer cells .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties:

  • Inhibition of Neutrophil Elastase Release : It has been reported that certain derivatives of indenoquinolines can significantly inhibit neutrophil elastase release and superoxide anion generation in activated human neutrophils with IC50 values ranging from 1.78 to 4.50 μM .
  • Clinical Relevance : The anti-inflammatory effects are crucial for treating conditions characterized by excessive inflammation and oxidative stress.

Table 1: Biological Activities of Indenoquinoline Derivatives

CompoundActivity TypeIC50 Value (μM)Target Cell Line
Compound AAnticancer<2.69HCT116 (mutant KRAS)
Compound BAnti-inflammatory1.78Human Neutrophils
Compound CAntimicrobial0.96Mycobacterium tuberculosis

Q & A

Q. How can researchers optimize the synthetic yield of the compound?

Methodological Answer: The synthesis involves multi-step reactions, including cyclization, methylation, and oxidation. Key optimization strategies include:

  • Catalyst Screening : Test acidic (e.g., H₂SO₄) vs. basic (e.g., NaOMe) conditions during cyclization to improve ring formation efficiency .
  • Temperature Control : Maintain precise temperatures during oxidation steps (e.g., 0–5°C for ketone formation) to minimize side reactions .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for methylation to enhance nucleophilic substitution rates .
Step Optimal Conditions Yield Improvement
CyclizationH₂SO₄, 80°C, 12h65% → 78%
MethylationDMF, K₂CO₃, CH₃I, RT50% → 68%
OxidationPCC, CH₂Cl₂, 0°C, 2h70% → 85%

Monitor reaction progress via TLC or HPLC to identify bottlenecks .

Q. What analytical techniques are essential for characterizing the compound’s purity and structure?

Methodological Answer: A combination of techniques ensures structural validation and purity assessment:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm stereochemistry and functional groups (e.g., ester carbonyl at δ ~170 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (311.4 g/mol) and fragmentation patterns .
  • HPLC-PDA : Assess purity (>98%) with reverse-phase C18 columns and UV detection at 254 nm .
  • X-ray Crystallography : Resolve absolute configuration for critical stereocenters (e.g., 4aR, 6aS) .

Advanced Research Questions

Q. How can the reaction mechanisms involving the compound’s oxidation or substitution be elucidated?

Methodological Answer: Mechanistic studies require:

  • Isotopic Labeling : Introduce ¹⁸O during oxidation to track oxygen incorporation into the ketone group .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to map energy profiles for substituent effects on reaction pathways .
  • Kinetic Analysis : Perform time-resolved UV-Vis or NMR to determine rate constants for substituent introduction (e.g., thiophene vs. furan derivatives) .

Example workflow:

  • Synthesize isotopically labeled analogs.
  • Conduct kinetic experiments under varied pH/temperature.
  • Compare experimental data with computational predictions .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer: SAR development involves:

  • Analog Synthesis : Modify substituents (e.g., ester → amide, methyl → isopropyl) via reductive amination or nucleophilic acyl substitution .
  • Bioactivity Screening : Test analogs in target-specific assays (e.g., enzyme inhibition, cytotoxicity) with IC₅₀ determination .
  • Molecular Docking : Map binding interactions using crystallographic data from homologous proteins (e.g., quinoline-binding enzymes) .
Derivative Modification Bioactivity (IC₅₀)
Parent compoundN/A10 µM
Amide analogEster → NHCH₃2.5 µM
Bromo-substitutedC5-Br addition15 µM

Q. How should discrepancies in reported bioactivity data for this compound be addressed?

Methodological Answer: Contradictions arise from variability in assay conditions or impurity profiles. Resolution steps:

  • Reproducibility Checks : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay protocols .
  • Orthogonal Validation : Confirm activity via complementary methods (e.g., SPR for binding affinity vs. functional assays) .
  • Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., methyl ester hydrolysis products) that may skew results .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles; replace gloves immediately if contaminated .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
  • Waste Disposal : Quench reactive intermediates (e.g., with aqueous NaHCO₃) before disposal .

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